Home > Products > Screening Compounds P140016 > N-(2-methoxybenzyl)-1-methyl-N-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
N-(2-methoxybenzyl)-1-methyl-N-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide -

N-(2-methoxybenzyl)-1-methyl-N-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Catalog Number: EVT-3974081
CAS Number:
Molecular Formula: C23H24N2O3
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile

  • Compound Description: This compound is a dihydropyridine derivative characterized by a bromine atom at the para position of the phenyl ring at the 2-position, and a nitrile group at the 3-position. The crystal structure of this compound reveals C—Br⋯π interactions forming zigzag chains, and C—H⋯N and C—H⋯O hydrogen-bonding interactions contributing to a three-dimensional network. []

Methyl 1-benzamido-6-oxo-1,6-dihydropyridine-3-carboxylates

  • Compound Description: These compounds are intermediates in the synthesis of [, , ]triazolo[1,5-a]pyridines. They are characterized by a benzamide substituent at the nitrogen atom of the dihydropyridine ring and a methyl ester group at the 3-position. []

2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide

  • Compound Description: This compound serves as a starting material for synthesizing various 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide derivatives, including O- and N-phenacyl substituted products. []

1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides

  • Compound Description: This series of compounds was synthesized using a diversity-oriented approach. These derivatives are characterized by various substituents at the nitrogen atom, an aryl group at the 4-position, and a carboxamide group at the 3-position of the dihydropyridine ring. []
  • Compound Description: This group of compounds exists as tautomers and is characterized by a hydroxyl group and a methyl group at the 4-position, a substituted phenyl ring at the nitrogen atom, and a nitrile group at the 3-position of the dihydropyridine ring. []

Ethyl 5-[(1H-benzoimidazol-2-yl)aminocarbonyl]-4-hydroxy-2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate

  • Compound Description: This compound features a benzoimidazole moiety linked to the dihydropyridine core via an aminocarbonyl group at the 5-position. The structure also includes a hydroxyl group at the 4-position, a methyl group at the 2-position, and a propyl group at the nitrogen atom. []
  • Compound Description: This compound is a neutrophil elastase inhibitor and exists as a p-toluene sulfonate salt. It is characterized by a pyrazole ring attached to the dihydropyridine core and a complex substituent containing a methylsulfonyl pyridine group at the carboxamide nitrogen. [, , ]

2-amino-4-methyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide

  • Compound Description: This compound serves as a precursor for synthesizing a series of 6-oxo-pyridine-3-carboxamide derivatives evaluated for antimicrobial and antifungal activities. [, ]
  • Compound Description: This compound represents an early lead compound in the development of HIV integrase inhibitors. The structure features a fluorobenzyl group and a methylmorpholine ring attached to the dihydropyrimidine core. []

MK-0518 (N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide)

  • Compound Description: This compound is a potent HIV integrase inhibitor currently in phase III clinical trials. It is structurally similar to Compound A (+), with the addition of a complex oxadiazole-containing substituent. []

6-[(2S,4R,6E)-4-methyl-2-(methylamino)-3-oxo-6-octenoic acid]-7-l-valine-cyclosporine A (PSC833)

  • Compound Description: This compound acts as a P-glycoprotein (Pgp) inhibitor and is used to investigate the role of Pgp in drug transport across the blood-brain barrier. []

N-(4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)ethyl]-phenyl)-9,10-dihydro-5-methoxy-9-oxo-4-acridine carboxamide (GF120918)

  • Compound Description: This compound acts as a dual inhibitor of both BCRP and Pgp, highlighting its ability to impact drug transport mediated by these efflux pumps. [, ]

(3S,6S,12aS)-1,2,3,4,6,7,12,12a-octahydro-9-methoxy-6-(2-methylpropyl)-1,4-dioxopyrazino[1′,2′:1,6]pyrido[3,4-b]indole-3-propanoic acid 1,1-dimethylethyl ester (Ko143)

  • Compound Description: Ko143 is a known Bcrp inhibitor often used in studies to investigate the role of Bcrp in drug disposition and brain penetration. [, ]

6-oxo-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-1,6-dihydropyridazine-3-carboxamide

  • Compound Description: This compound exhibited the ability to significantly reduce cAMP levels in HEK cells expressing the constitutively active Gs-R201H allele. Notably, it did not affect basal cAMP levels in cells with wild-type Gs constructs. [, , ]

N-{[3-(3-methylphenyl)phenyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide

  • Compound Description: This compound demonstrated significant and dose-dependent reduction of cAMP levels in cells expressing the constitutively active Gs-R201H allele without affecting basal cAMP in cells with wild-type Gs. [, , ]

Properties

Product Name

N-(2-methoxybenzyl)-1-methyl-N-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-methyl-N-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C23H24N2O3/c1-17-7-6-8-18(13-17)14-25(16-19-9-4-5-10-21(19)28-3)23(27)20-11-12-22(26)24(2)15-20/h4-13,15H,14,16H2,1-3H3

InChI Key

WEBAGEVFSRZXDE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN(CC2=CC=CC=C2OC)C(=O)C3=CN(C(=O)C=C3)C

Canonical SMILES

CC1=CC(=CC=C1)CN(CC2=CC=CC=C2OC)C(=O)C3=CN(C(=O)C=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.